molecular formula C19H23N3O4S B2779362 2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034488-28-1

2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2779362
CAS No.: 2034488-28-1
M. Wt: 389.47
InChI Key: CWVHPDNCUJMZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-16-10-8-15(9-11-16)14-19(23)20-12-13-22-18-7-5-4-6-17(18)21(2)27(22,24)25/h4-11H,3,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHPDNCUJMZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure features a thiadiazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess activity against a range of bacterial and fungal strains. A study demonstrated that certain thiadiazole derivatives inhibited mycelial growth by approximately 50% at concentrations ranging from 2.9 to 93.3 µg/mL against ten different fungi .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, derivatives containing the dioxidobenzo moiety have displayed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of the ethoxyphenyl group may contribute to the inhibition of inflammatory mediators, thereby reducing inflammation in various experimental models.

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazole rings often inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, leading to altered cellular responses.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesConcentration (µg/mL)Effectiveness
AntifungalVarious fungi2.9 - 93.3~50% inhibition
AnticancerMCF-7 (breast cancer)VariesCytotoxic
Anti-inflammatoryIn vitro modelsVariesSignificant reduction

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives, including those related to our compound. Results showed that certain derivatives had a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation : In vitro assays demonstrated that compounds similar to This compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Thiadiazole ring formation : Use of cyclization reactions with sulfur-containing precursors under controlled temperatures (60–80°C) and solvents like DMF or dichloromethane .
  • Amide coupling : Employing reagents such as EDC/HOBt or DCC for acetamide bond formation, monitored via TLC for completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to achieve >95% purity .
    • Key optimization factors : Solvent polarity, temperature gradients, and catalyst selection (e.g., palladium on carbon for reductions) significantly impact yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : 1H/13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and ethoxy/methyl groups (δ 1.3–1.5 ppm for CH3; δ 4.0–4.2 ppm for OCH2) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (±0.001 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect side products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the ethoxyphenyl (e.g., halogenation) or thiadiazole (e.g., methyl-to-ethyl groups) to assess potency shifts .
  • Analog synthesis : Compare with derivatives lacking the dioxidobenzo[c]thiadiazole moiety to determine its role in target binding .
  • Computational modeling : Docking simulations (AutoDock Vina) to predict interactions with enzymes like COX-2 or HDACs .

Q. How to resolve contradictions in biological data across different assay models?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with extended concentration ranges (0.1–200 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .
  • Model relevance : Cross-validate results in primary cells (e.g., patient-derived fibroblasts) and animal models (e.g., xenografts) .

Q. What strategies are effective in elucidating the compound’s mechanism of action (MoA)?

  • Methodological Answer :

  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) affected by treatment .
  • Target deconvolution : CRISPR-Cas9 knockout libraries to identify genes modulating compound sensitivity .
  • Crystallography : Co-crystallization with purified enzymes (e.g., carbonic anhydrase) to resolve binding modes .

Q. How can researchers assess the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • In vitro ADME : Caco-2 permeability assays and microsomal stability tests (human/rat liver microsomes) .
  • In vivo PK : Administer IV/PO doses in rodents, with plasma sampling via LC-MS/MS to calculate AUC, t1/2, and bioavailability .
  • Metabolite profiling : UPLC-QTOF to identify phase I/II metabolites and potential toxic intermediates .

Q. What experimental designs address the compound’s potential for multi-target interactions?

  • Methodological Answer :

  • Polypharmacology screens : Panel-based enzyme profiling (e.g., Eurofins KinaseProfiler) to quantify off-target inhibition .
  • Network pharmacology : Integrate omics data (transcriptomics/proteomics) to model system-wide effects .
  • Synergy studies : Checkertboard assays with known inhibitors (e.g., cisplatin) to identify additive/synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.